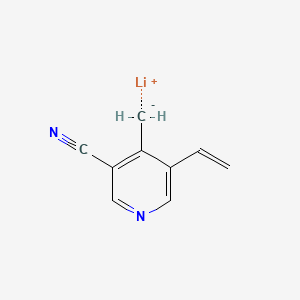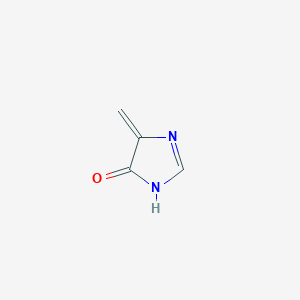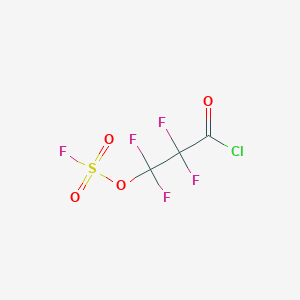![molecular formula C10H14Cl2SSi B14329202 {Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane CAS No. 103559-17-7](/img/structure/B14329202.png)
{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane: is an organosilicon compound that features a silicon atom bonded to a chloro group, a trimethylsilyl group, and a [(4-chlorophenyl)sulfanyl]methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane typically involves the reaction of [(4-chlorophenyl)sulfanyl]methyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the product is continuously removed, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding silane with a hydrogen atom replacing the chloro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various silyl ethers or silyl amines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding silane.
Scientific Research Applications
Chemistry: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of complex organosilicon compounds.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical applications due to their unique structural features.
Industry: In the materials science industry, this compound is used in the production of silicon-based materials, including coatings and adhesives. It is also used in the development of new polymers with enhanced properties.
Mechanism of Action
The mechanism of action of Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The [(4-chlorophenyl)sulfanyl]methyl group can also participate in reactions, providing additional functionality to the compound.
Comparison with Similar Compounds
Chloromethyl(trimethyl)silane: Similar in structure but lacks the [(4-chlorophenyl)sulfanyl] group.
(Chloromethyl)dimethylphenylsilane: Contains a phenyl group instead of the trimethylsilyl group.
(Chloromethyl)trimethylsilane: Lacks the [(4-chlorophenyl)sulfanyl] group.
Uniqueness: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane is unique due to the presence of both the [(4-chlorophenyl)sulfanyl] group and the trimethylsilyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
103559-17-7 |
|---|---|
Molecular Formula |
C10H14Cl2SSi |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
[chloro-(4-chlorophenyl)sulfanylmethyl]-trimethylsilane |
InChI |
InChI=1S/C10H14Cl2SSi/c1-14(2,3)10(12)13-9-6-4-8(11)5-7-9/h4-7,10H,1-3H3 |
InChI Key |
IITXVAHTAPLNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(SC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


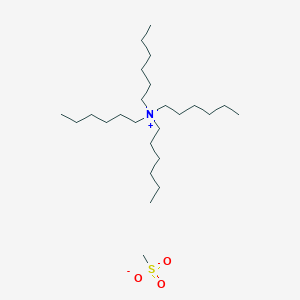

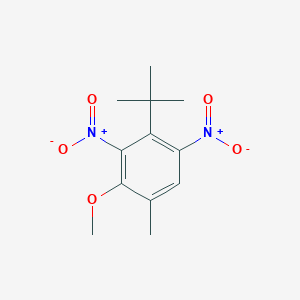


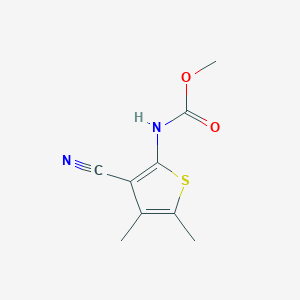


![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
